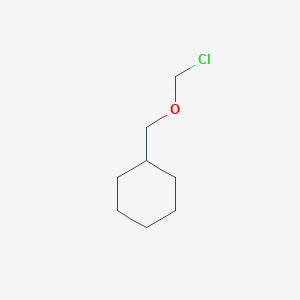
((Chloromethoxy)methyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Chloromethoxy)methyl)cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a chloromethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Chloromethoxy)methyl)cyclohexane typically involves the reaction of cyclohexane with chloromethyl methyl ether under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((Chloromethoxy)methyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of hydroxymethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((Chloromethoxy)methyl)cyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where specific chemical properties are desired.
Mechanism of Action
The mechanism of action of ((Chloromethoxy)methyl)cyclohexane involves its interaction with molecular targets through its chloromethoxy group. This group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Methylcyclohexane: A simpler analog with a methyl group instead of a chloromethoxy methyl group.
Cyclohexylmethane: Another analog with a methylene group instead of a chloromethoxy methyl group.
Uniqueness: ((Chloromethoxy)methyl)cyclohexane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
1625-60-1 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
chloromethoxymethylcyclohexane |
InChI |
InChI=1S/C8H15ClO/c9-7-10-6-8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
QZZVDGKPSLFMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
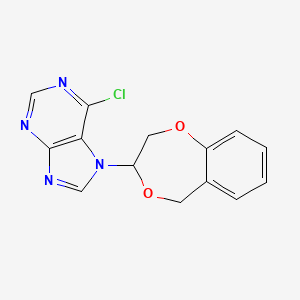
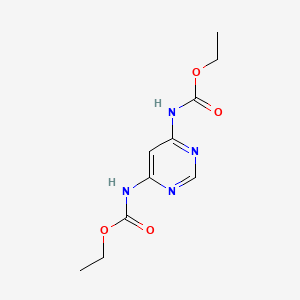
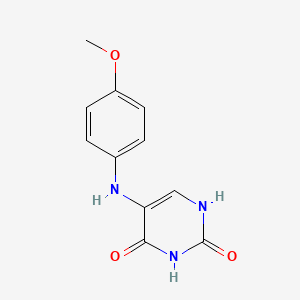

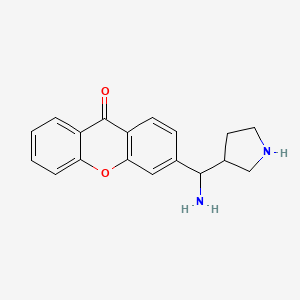
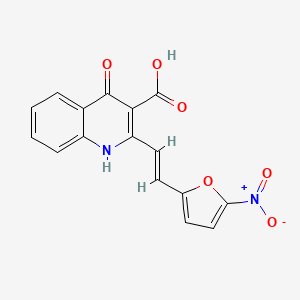
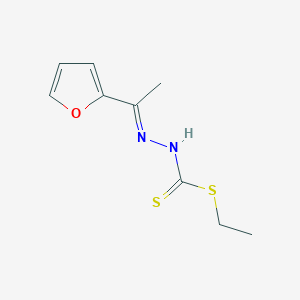
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
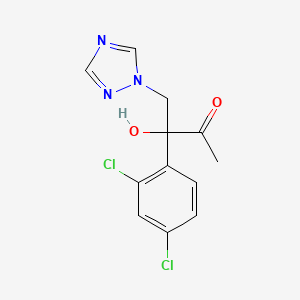
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
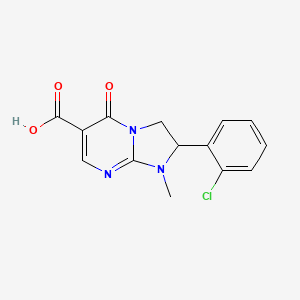
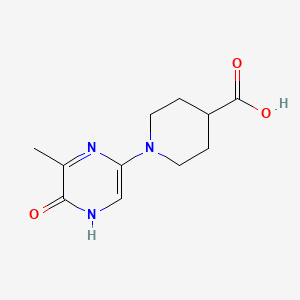
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
